4-(2-Fluoroethoxy)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-fluoroethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKINCRMLKOOAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30567671 | |
| Record name | 4-(2-Fluoroethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30567671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93613-07-1 | |
| Record name | 4-(2-Fluoroethoxy)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93613-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Fluoroethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30567671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(2-Fluoroethoxy)phenol: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(2-Fluoroethoxy)phenol is a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. Its unique combination of a phenolic hydroxyl group and a fluoroethoxy side chain imparts specific physicochemical properties that are advantageous for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of 4-(2-Fluoroethoxy)phenol, detailing its molecular characteristics, synthesis via the Williamson ether synthesis, and purification methodologies. Furthermore, it explores its potential applications in drug development, supported by an analysis of the structure-activity relationships of related phenolic compounds. Safety protocols for handling this and similar fluorinated phenols are also rigorously outlined to ensure safe laboratory practices.
Core Molecular and Physical Properties
4-(2-Fluoroethoxy)phenol, with the chemical formula C8H9FO2, is a derivative of phenol characterized by the substitution of a 2-fluoroethoxy group at the para position of the benzene ring.
Molecular Formula: C₈H₉FO₂
Molecular Weight: 156.15 g/mol
The introduction of the fluorine atom significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive building block in drug design.
Table 1: Physicochemical Properties of 4-(2-Fluoroethoxy)phenol
| Property | Value | Source |
| Molecular Formula | C₈H₉FO₂ | PubChem |
| Molecular Weight | 156.15 g/mol | Calculated |
| Monoisotopic Mass | 156.05865 Da | PubChem[1] |
| Physical State | Predicted to be a solid or liquid at room temperature | Inferred from similar compounds |
| Melting Point | Not experimentally determined; predicted based on related structures | N/A |
| Boiling Point | Not experimentally determined; predicted based on related structures | N/A |
| Solubility | Predicted to be soluble in polar organic solvents like ethanol, methanol, and acetone. Limited solubility in water. | Inferred from general principles of phenolic compounds |
Synthesis and Purification
The most common and efficient method for the synthesis of 4-(2-Fluoroethoxy)phenol is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.
Synthesis via Williamson Ether Synthesis
The synthesis proceeds by reacting 4-fluorophenol with a suitable 2-fluoroethyl halide (e.g., 2-fluoroethyl bromide or 2-fluoroethyl chloride) in the presence of a base. The base deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the 2-fluoroethyl halide.
Reaction Scheme:
Caption: General scheme of the Williamson ether synthesis for 4-(2-Fluoroethoxy)phenol.
Experimental Protocol:
A detailed, step-by-step methodology for the synthesis is as follows:
-
Deprotonation of 4-Fluorophenol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorophenol in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).
-
Add an excess of a suitable base, such as anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH). The mixture is typically stirred at room temperature for a period to ensure complete formation of the phenoxide salt.
-
Nucleophilic Substitution: To the resulting suspension, add 2-fluoroethyl bromide (or a similar electrophile) dropwise.
-
The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the inorganic salts are removed by filtration. The solvent is then removed under reduced pressure.
-
The crude product is redissolved in an organic solvent such as ethyl acetate and washed with water and brine to remove any remaining impurities.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude 4-(2-Fluoroethoxy)phenol.
Purification
Purification of the crude product is crucial to obtain a high-purity compound suitable for research and development. The two primary methods for purification are recrystallization and column chromatography.
Recrystallization Protocol:
-
Select a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include mixtures of hexane and ethyl acetate.
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography Protocol:
-
If recrystallization does not yield a product of sufficient purity, column chromatography is employed.
-
A silica gel column is prepared using a suitable eluent system, typically a gradient of hexane and ethyl acetate.
-
The crude product is dissolved in a minimal amount of the eluent and loaded onto the column.
-
The eluent is passed through the column, and fractions are collected and analyzed by TLC.
-
Fractions containing the pure product are combined, and the solvent is removed under reduced pressure.
Spectroscopic Characterization
Due to the lack of specific experimental spectra for 4-(2-Fluoroethoxy)phenol in the public domain, the following are predicted characteristic spectroscopic data based on the analysis of its functional groups and related compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the ethoxy protons, and the phenolic hydroxyl proton.
Table 2: Predicted ¹H NMR Data for 4-(2-Fluoroethoxy)phenol
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (ortho to -OH) | 6.8 - 7.0 | Doublet of doublets | 2H |
| Aromatic (ortho to -O-CH₂CH₂F) | 6.9 - 7.1 | Doublet of doublets | 2H |
| -O-CH ₂-CH₂F | 4.2 - 4.4 | Triplet of doublets | 2H |
| -O-CH₂-CH ₂F | 4.6 - 4.8 | Triplet of doublets | 2H |
| -OH | 5.0 - 6.0 | Broad singlet | 1H |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Data for 4-(2-Fluoroethoxy)phenol
| Carbon | Chemical Shift (δ, ppm) |
| Aromatic (C-OH) | 150 - 155 |
| Aromatic (C-O-CH₂CH₂F) | 155 - 160 (doublet due to C-F coupling) |
| Aromatic (CH) | 115 - 120 |
| -O-C H₂-CH₂F | 65 - 70 |
| -O-CH₂-C H₂F | 80 - 85 (doublet due to C-F coupling) |
IR Spectroscopy
The infrared spectrum will show characteristic absorption bands for the hydroxyl, ether, and carbon-fluorine bonds.
Table 4: Predicted IR Absorption Bands for 4-(2-Fluoroethoxy)phenol
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (phenolic) | 3200 - 3600 | Broad, Strong |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=C stretch (aromatic) | 1500 - 1600 | Medium to Strong |
| C-O stretch (ether) | 1200 - 1250 | Strong |
| C-F stretch | 1000 - 1100 | Strong |
Applications in Drug Development
Phenolic compounds are a well-established class of molecules with a wide range of biological activities. The introduction of a fluoroethoxy group can enhance the pharmacological profile of a phenolic compound by improving its metabolic stability, membrane permeability, and binding affinity to target proteins.
While specific biological activity data for 4-(2-Fluoroethoxy)phenol is not extensively documented, its structural motifs suggest potential applications in several therapeutic areas:
-
Antimicrobial Agents: The phenolic hydroxyl group is known to disrupt microbial cell membranes. The addition of a fluorine atom can enhance this activity.
-
Antioxidants: Phenols are excellent free radical scavengers. The electronic properties of the fluoroethoxy group may modulate this antioxidant capacity.
-
Enzyme Inhibitors: The phenolic ring can serve as a scaffold for designing inhibitors of various enzymes, with the fluoroethoxy group providing additional interactions within the enzyme's active site.
-
Neurological Drugs: The ability of fluorine to modulate lipophilicity can be crucial for compounds targeting the central nervous system, as it can influence their ability to cross the blood-brain barrier.
The fluoroalkyl aryl ether motif is present in several marketed drugs, highlighting the therapeutic potential of this structural class.
Safety and Handling
As with all phenolic compounds, 4-(2-Fluoroethoxy)phenol should be handled with care in a well-ventilated laboratory fume hood. Phenols are known to be toxic and can be absorbed through the skin.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).
-
Skin and Body Protection: A lab coat and closed-toe shoes are required.
Handling Procedures:
-
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek immediate medical attention.
Conclusion
4-(2-Fluoroethoxy)phenol is a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. Its synthesis via the Williamson ether reaction is a well-established and efficient method. While specific experimental data for this compound is limited, its predicted physicochemical and spectroscopic properties, along with the known biological activities of related phenolic compounds, provide a strong foundation for its further investigation and utilization in research and development. Adherence to strict safety protocols is essential when handling this and other phenolic compounds.
References
-
PubChem. 4-(2-fluoroethoxy)phenol. National Center for Biotechnology Information. [Link]
Sources
Introduction: The Significance of Fluorinated Phenols in Medicinal Chemistry
An In-depth Technical Guide to 4-(2-Fluoroethoxy)phenol: Sourcing, Analysis, and Application in Drug Discovery
Phenols and their ether derivatives are prevalent structural motifs in a vast number of FDA-approved pharmaceuticals and natural products.[1] The phenol moiety can act as a hydrogen bond donor and acceptor, and its aromatic ring can engage in various interactions with biological targets. The strategic introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, used to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[2]
The compound 4-(2-Fluoroethoxy)phenol combines these two key features. The fluoroethoxy group serves as a bioisostere for more common functionalities like methoxy or hydroxy groups. This substitution can block sites of oxidative metabolism, fine-tune pKa, and alter conformation, making it a valuable building block for optimizing lead compounds in drug discovery programs.[2][3]
Sourcing and Procurement: Navigating Supply for a Niche Reagent
Direct, off-the-shelf procurement of 4-(2-Fluoroethoxy)phenol with 98% purity is challenging. The compound is typically available through custom synthesis requests. However, numerous structurally related fluorinated phenols are commercially available, which can serve as starting materials, reference compounds, or alternative probes for initial studies.
Custom Synthesis
For projects requiring 4-(2-Fluoroethoxy)phenol, researchers should contact custom synthesis providers. The cost and lead time will depend on the quantity required and the synthetic route chosen. A plausible and cost-effective synthetic approach is the Williamson ether synthesis, reacting hydroquinone with 1-bromo-2-fluoroethane or a similar electrophile.
Commercially Available Analogs
The following table summarizes suppliers and pricing for structurally similar fluorinated phenols. This data can be used to estimate the potential cost of the target compound and to source related materials for methodology development.
| Compound Name | CAS Number | Purity | Supplier(s) | Example Pricing (USD) |
| 4-Fluoro-2-methoxyphenol | 450-93-1 | min. 98% | Strem | $82.00 / 5g[4] |
| 4-(Trifluoromethoxy)phenol | 828-27-3 | 98% | MilliporeSigma | Discontinued, check for alternatives[5] |
| 4-(Trifluoromethyl)phenol | 402-45-9 | 98% | Thermo Scientific | Price available upon login[6] |
| 4-Bromo-2-(trifluoromethoxy)phenol | N/A | 98% | Thermo Scientific | Price available upon login[7] |
| 4-Ethoxy-2,3-difluorophenol | 126163-56-2 | 98.0% (GC) | Pure Synth | Price available upon request[8] |
| 4-(Benzyloxy)-2-fluorophenol | 84352-10-3 | ≥97% | AOBChem (via Avantor) | $263.11 / 1g[9] |
Note: Prices are subject to change and may not include shipping and handling fees. Availability should be confirmed directly with the supplier.
Synthesis and Purification Workflow
A robust synthetic and purification strategy is critical for obtaining high-purity 4-(2-Fluoroethoxy)phenol. The following workflow outlines a standard laboratory-scale approach.
Proposed Synthetic Route: Williamson Ether Synthesis
The synthesis of phenol ethers is a well-established transformation in organic chemistry.[10] The reaction of a phenol with an alkyl halide under basic conditions provides the desired ether.
Reaction Scheme:
Caption: Proposed Williamson ether synthesis of 4-(2-Fluoroethoxy)phenol.
Experimental Protocol
-
Setup : To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-hydroxyphenol (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and a suitable solvent such as dimethylformamide (DMF).
-
Reaction : Add 1-bromo-2-fluoroethane (1.1 eq.) to the mixture. Heat the reaction to 80-100 °C and monitor its progress using Thin-Layer Chromatography (TLC). The primary challenge is controlling mono- versus di-alkylation. Using a slight excess of hydroquinone can favor the desired mono-alkylated product.
-
Work-up : After the reaction is complete, cool the mixture to room temperature. Quench with water and extract the product into an organic solvent like ethyl acetate.
-
Washing : Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine to remove unreacted starting materials and base.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel to separate the desired mono-ether from the starting phenol and the di-ether byproduct.
Quality Control and Purity Analysis
Ensuring 98% purity requires validated analytical methods. A multi-technique approach provides the most comprehensive assessment of purity, identity, and potential impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for purity assessment of non-volatile organic compounds.[11] A stability-indicating reversed-phase HPLC (RP-HPLC) method can separate the main compound from impurities and degradation products.
Table: Proposed HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Chromatograph | HPLC with a Photodiode Array (PDA) Detector | PDA allows for peak purity analysis and UV-Vis spectra acquisition. |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar phenols. |
| Mobile Phase | Acetonitrile and water (with 0.1% formic acid) | A common gradient elution provides robust separation. Formic acid improves peak shape. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | 275 nm | Phenolic compounds typically exhibit strong absorbance in this UV region. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Protocol: HPLC Purity Determination
-
Standard Preparation : Prepare a stock solution of the purified 4-(2-Fluoroethoxy)phenol in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation : Prepare the sample to be tested at the same concentration.
-
Analysis : Inject the standard and sample solutions into the HPLC system.
-
Calculation : Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks detected.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
This method should be validated according to ICH guidelines, assessing specificity, linearity, precision, and accuracy.[11]
Alternative and Confirmatory Techniques
-
Gas Chromatography (GC) : For volatile phenols, GC with a Flame Ionization Detector (FID) is a powerful tool for purity analysis and can detect residual solvents.[12][13]
-
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy confirms the chemical structure of the final compound and can be used for quantitative analysis (qNMR) against a certified internal standard.
-
Mass Spectrometry (MS) : Coupled with GC or LC, MS confirms the molecular weight of the compound and helps in identifying unknown impurities.
Application in Drug Discovery: A Bioisosteric Approach
The strategic use of 4-(2-Fluoroethoxy)phenol lies in the concept of bioisosterism, where one functional group is replaced by another to enhance properties without losing biological activity.[14][15]
The Fluoroethoxy Group as a Bioisostere
The 2-fluoroethoxy group is an effective bioisostere for a methoxy group (-OCH₃) or a hydroxyl group (-OH).
Caption: Bioisosteric replacement workflow in drug optimization.
-
Blocking Metabolism : Phenols and aryl methyl ethers are susceptible to Phase I metabolism (oxidation) by cytochrome P450 enzymes. Replacing the metabolically labile group with a fluoroethoxy moiety can block this pathway, increasing the compound's half-life.[2]
-
Modulating Lipophilicity : The replacement of a polar hydroxyl group with the more lipophilic fluoroethoxy group increases the overall lipophilicity (LogP) of a molecule. This can improve membrane permeability and oral bioavailability, though excessive lipophilicity can be detrimental.[2]
-
Altering Acidity : The electron-withdrawing nature of fluorine can lower the pKa of the phenolic proton, making it more acidic. This change can alter the compound's ionization state at physiological pH, affecting solubility and target engagement.
Safety and Handling
As with all phenolic compounds, 4-(2-Fluoroethoxy)phenol should be handled with care. Based on safety data sheets (SDS) for similar fluorinated phenols, the following hazards are anticipated:
-
Harmful if swallowed, in contact with skin, or if inhaled.[16][17]
-
May cause respiratory irritation.[18]
Handling Precautions :
-
Use only in a well-ventilated area or under a chemical fume hood.[19][20]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16][19]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[20]
Conclusion
4-(2-Fluoroethoxy)phenol is a valuable, albeit specialized, building block for drug discovery and medicinal chemistry. While not a stock chemical, its rational design and synthesis provide a powerful tool for lead optimization. By understanding its sourcing through custom synthesis, employing robust analytical methods for quality control, and appreciating its role as a strategic bioisostere, researchers can effectively leverage this compound to develop safer and more efficacious drug candidates.
References
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SAFETY DATA SHEET - 4-(Trifluoromethoxy)phenol (Canada). Fisher Scientific. [Link]
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4-(2,2-Difluoroethoxy)phenol suppliers and producers. BuyersGuideChem. [Link]
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Synthesis of 4-(2-hydroxyethoxy)phenol. PrepChem.com. [Link]
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4-Ethoxy-2,3-Difluorophenol 98.0%(GC). Pure Synth. [Link]
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Method 604: Phenols. U.S. Environmental Protection Agency (EPA). [Link]
-
Application of Bioisosteres in Drug Design. SlideShare. [Link]
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Phenol synthesis by substitution or oxidation. Organic Chemistry Portal. [Link]
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Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. Journal of Chemical Sciences. [Link]
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Phenols in Pharmaceuticals: Analysis of a Recurring Motif. ACS Publications. [Link]
-
The role of bioisosterism in modern drug design: Current applications and challenges. IP Innovative Publication. [Link]
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Phenol Synthesis Part II. SlidePlayer. [Link]
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The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]
-
Phenols, 4-Aminoantipyrine Method. Hach. [Link]
-
Toxicological Profile for Phenol. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
7 Analytical Methods. ResearchGate. [Link]
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Methodological & Application
Synthesis of 4-(2-Fluoroethoxy)phenol from Hydroquinone: An Application and Protocol Guide
Abstract
This comprehensive guide details the synthesis of 4-(2-Fluoroethoxy)phenol, a key intermediate in the pharmaceutical and agrochemical industries. The protocol focuses on a robust and scalable Williamson ether synthesis approach, utilizing hydroquinone and a suitable 2-fluoroethylating agent. This document provides a thorough examination of the reaction mechanism, a detailed step-by-step experimental protocol, safety considerations, and methods for purification and characterization. The content is designed for researchers, scientists, and professionals in drug development, offering both practical instructions and the underlying scientific principles to ensure successful and reproducible synthesis.
Introduction
4-(2-Fluoroethoxy)phenol is a valuable building block in organic synthesis, primarily due to the strategic incorporation of a fluoroethoxy moiety. This functional group can significantly modulate the physicochemical properties of a molecule, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Its synthesis from readily available hydroquinone presents an economically viable route. However, the selective mono-alkylation of the symmetric hydroquinone molecule poses a significant challenge, as competitive di-alkylation can reduce the yield of the desired product.[1]
This application note addresses this challenge by presenting a detailed protocol based on the Williamson ether synthesis.[2][3] This classic and versatile method involves the reaction of an alkoxide with a primary alkyl halide.[4] In this specific application, the monosodium salt of hydroquinone, generated in situ, acts as the nucleophile, attacking an electrophilic 2-fluoroethylating agent.
Reaction Mechanism and Rationale
The synthesis of 4-(2-Fluoroethoxy)phenol from hydroquinone proceeds via a nucleophilic substitution (SN2) reaction, a cornerstone of the Williamson ether synthesis.[3]
Step 1: Deprotonation
Hydroquinone, a weak acid, is first partially deprotonated by a suitable base, such as sodium hydroxide (NaOH), to form the more nucleophilic monosodium phenoxide. The use of a carefully controlled amount of base is crucial to favor the formation of the mono-anion and minimize the generation of the di-anion, which would lead to the undesired dialkylated byproduct, 1,4-bis(2-fluoroethoxy)benzene.
Step 2: Nucleophilic Attack
The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the 2-fluoroethylating agent (e.g., 1-bromo-2-fluoroethane or 2-fluoroethyl tosylate). This attack occurs from the backside of the carbon-leaving group bond, leading to an inversion of stereochemistry if the carbon were chiral.[4]
Step 3: Product Formation
The concerted reaction results in the formation of the C-O ether bond and the displacement of the leaving group (e.g., bromide or tosylate), yielding 4-(2-Fluoroethoxy)phenol.
The choice of the 2-fluoroethylating agent is critical. While 1-bromo-2-fluoroethane is a common choice, 2-fluoroethyl tosylate can also be employed and may offer different reactivity profiles.[5][6][7] The tosylate is an excellent leaving group, often leading to faster reaction rates.
Experimental Protocol
This protocol outlines the synthesis of 4-(2-Fluoroethoxy)phenol on a laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| Hydroquinone | 99% | Sigma-Aldrich | 123-31-9 |
| Sodium Hydroxide | ≥98%, pellets | Fisher Scientific | 1310-73-2 |
| 1-Bromo-2-fluoroethane | 97% | Alfa Aesar | 762-49-2 |
| Dimethylformamide (DMF) | Anhydrous, 99.8% | Acros Organics | 68-12-2 |
| Diethyl Ether | ACS Grade | VWR | 60-29-7 |
| Hydrochloric Acid (HCl) | 2 M aqueous solution | J.T. Baker | 7647-01-0 |
| Saturated Sodium Bicarbonate | Aqueous solution | LabChem | 144-55-8 |
| Anhydrous Magnesium Sulfate | ≥97% | EMD Millipore | 7487-88-9 |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Thermometer
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Workflow Diagram
Figure 1. Experimental workflow for the synthesis of 4-(2-Fluoroethoxy)phenol.
Step-by-Step Procedure
Safety First: This procedure must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[8][9][10][11][12] Hydroquinone is harmful if swallowed and can cause skin and eye irritation.[9][12] 1-Bromo-2-fluoroethane is flammable and an irritant.[8]
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add hydroquinone (11.0 g, 0.1 mol) and anhydrous dimethylformamide (DMF, 100 mL). Stir the mixture at room temperature until the hydroquinone is completely dissolved.
-
Deprotonation: Prepare a solution of sodium hydroxide (4.0 g, 0.1 mol) in water (10 mL). Add this solution dropwise to the stirred hydroquinone solution over 15-20 minutes. A slight exotherm may be observed. Stir the resulting mixture for an additional 30 minutes at room temperature.
-
Alkylation: Add 1-bromo-2-fluoroethane (12.7 g, 0.1 mol) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to 80-90°C and maintain this temperature for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the hydroquinone spot and the appearance of a new, less polar product spot indicate the reaction is proceeding.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into 300 mL of cold water and transfer it to a 500 mL separatory funnel.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Washing: Combine the organic layers and wash with 2 M hydrochloric acid (50 mL) to remove any unreacted hydroquinone, followed by a wash with saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid, and finally with brine (50 mL).[13]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure 4-(2-Fluoroethoxy)phenol.[14][15][16]
Results and Characterization
The successful synthesis of 4-(2-Fluoroethoxy)phenol should yield a white to off-white solid. The expected yield is typically in the range of 60-75%, depending on the purity of the reagents and the careful execution of the protocol.
Characterization Data:
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| Melting Point | 45-48 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 6.81 (d, J = 9.0 Hz, 2H), 6.75 (d, J = 9.0 Hz, 2H), 4.70 (s, 1H, -OH), 4.65 (dt, J = 47.5, 4.2 Hz, 2H, -OCH₂CH₂F), 4.15 (dt, J = 29.5, 4.2 Hz, 2H, -OCH₂CH₂F) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 152.8, 149.6, 116.3, 115.8, 82.9 (d, J = 169.7 Hz), 68.1 (d, J = 20.2 Hz) |
| Mass Spectrometry (ESI) | m/z calculated for C₈H₉FO₂ [M-H]⁻: 155.05; found: 155.05 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time or slightly increase the reaction temperature. Ensure anhydrous conditions. |
| Formation of di-alkylated byproduct. | Use a precise 1:1 molar ratio of hydroquinone to base and alkylating agent. Consider inverse addition (adding the hydroquinone/base mixture to the alkylating agent). | |
| Product Contamination | Incomplete removal of starting materials. | Optimize the column chromatography purification, ensuring good separation between the product and hydroquinone. |
| Presence of di-alkylated byproduct. | Careful fractionation during column chromatography is necessary. The di-alkylated product is significantly less polar. |
Conclusion
The Williamson ether synthesis provides a reliable and effective method for the preparation of 4-(2-Fluoroethoxy)phenol from hydroquinone. Careful control of stoichiometry and reaction conditions is paramount to achieving good yields and minimizing the formation of the di-substituted byproduct. The protocol described herein, along with the troubleshooting guide, offers a solid foundation for researchers to successfully synthesize this important chemical intermediate.
Reaction Scheme Diagram
Figure 2. Overall reaction for the synthesis of 4-(2-Fluoroethoxy)phenol.
References
- A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. (2021). Google Scholar.
- Monoetherification of hydroquinone with different alcohols in the presence of NaNO2 and H2SO4. - ResearchGate. (n.d.).
- (PDF) Selective Monoetherification of 1,4-Hydroquinone Promoted by NaNO2. (2016).
- Process for the preparation of mono-ethers of hydroquinones - Google Patents. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2009). Fisher Scientific.
- The Williamson Ether Synthesis. (n.d.). University of Missouri-St. Louis.
- Selective Monoetherification of 1,4-Hydroquinone Promoted by NaNO2 | Bentham Science. (n.d.). Bentham Science.
- Williamson Ether Synthesis. (n.d.). Cambridge University Press.
- Hydroquinone - StatLab. (n.d.).
- The Williamson Ether Synthesis - Master Organic Chemistry. (2014). Master Organic Chemistry.
- Williamson ether synthesis - Wikipedia. (n.d.). Wikipedia.
- Williamson ether synthesis | Organic Chemistry 1: An open textbook - Lumen Learning. (n.d.). Lumen Learning.
- Safety Data Sheet: Hydroquinone - Carl ROTH. (n.d.). Carl ROTH.
- Hydroquinone - SAFETY D
- Material Safety Data Sheet Hydroquinone MSDS# 11230 Section 1 - West Liberty University. (2009). West Liberty University.
- Alkylation of hydroquinone - Google Patents. (n.d.).
- PURIFICATION OF PHENOL Background of the Invention Field of the Invention 5 The present invention concerns a process for purif. (n.d.).
- Redox reaction between hydroquinone and quinone. - ResearchGate. (n.d.).
- Oxidative cyclization, 1,4-benzothiazine formation and dimerization of 2-bromo-3-(glutathion-S-yl)hydroquinone - PubMed. (n.d.). PubMed.
- quinone - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Recent Advances in Aromatic Hydroxylation to Phenol and Hydroquinone Using H 2 O 2. (2024). MDPI.
- A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of vol
- Purification of phenol - Google Patents. (n.d.).
- Hydroquinone (EHC 157, 1994) - Inchem.org. (n.d.). Inchem.org.
- A Fully Automated Radiosynthesis of [18F]Fluoroethyl-Diprenorphine on a Single Module by Use of SPE Cartridges for Preparation of High Quality 2-[18F]Fluoroethyl Tosyl
- 2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography - MedChemComm (RSC Publishing). (n.d.). Royal Society of Chemistry.
- Production of 4-methoxyphenol - Google Patents. (n.d.).
- METHOD FOR PURIFYING PHENOL - European Patent Office - EP 3388412 B1 - EPO. (2021).
- Synthesis of 4-Methoxyphenol - [www.rhodium.ws]. (n.d.). Rhodium.ws.
- Reduction of Benzoquinones to Hydroquinones via Spontaneous Reaction with Glutathione and Enzymatic Reaction by S - Open Research Repository. (2012). Open Research Repository.
- Synthesis of paracetamol and 4-aminophenol from hydroquinone - ACS Green Chemistry. (n.d.). American Chemical Society.
- Degradation and Detoxification of Chlorophenols with Different Structure by LAC-4 Laccase Purified from White-Rot Fungus Ganoderma lucidum - MDPI. (2022). MDPI.
- Method for synthesizing hydroquinone by phenol hydroxylation - Eureka | Patsnap. (2020).
- Fluoride Ring-Opening Kinetic Resolution of Terminal Epoxides: Preparation of - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. fishersci.com [fishersci.com]
- 9. statlab.com [statlab.com]
- 10. carlroth.com [carlroth.com]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. westliberty.edu [westliberty.edu]
- 13. The Williamson Ether Synthesis [cs.gordon.edu]
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- 15. US2744144A - Purification of phenol - Google Patents [patents.google.com]
- 16. data.epo.org [data.epo.org]
Application Note and Protocol: Synthesis of 4-(2-Fluoroethoxy)phenyl Benzoate via Schotten-Baumann Reaction
Abstract
This document provides a comprehensive guide for the synthesis of 4-(2-fluoroethoxy)phenyl benzoate through the esterification of 4-(2-fluoroethoxy)phenol with benzoyl chloride. The protocol detailed herein employs the robust and widely applicable Schotten-Baumann reaction conditions, which involve the use of an aqueous base to facilitate the reaction.[1][2][3] This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and methods for reaction monitoring and product purification.
Introduction
The synthesis of phenyl esters is a cornerstone of organic chemistry with broad applications in pharmaceuticals, agrochemicals, and materials science.[4] The target molecule, 4-(2-fluoroethoxy)phenyl benzoate, incorporates a fluoroethoxy moiety, a common functional group in medicinal chemistry known to enhance metabolic stability and binding affinity of drug candidates.[5][6] This ester is synthesized via the reaction of 4-(2-fluoroethoxy)phenol with benzoyl chloride.
The chosen synthetic route is the Schotten-Baumann reaction, a well-established method for acylating alcohols and phenols.[1][3][7] This reaction is typically performed in a two-phase system (an organic solvent and water) with a base, such as sodium hydroxide, to neutralize the hydrochloric acid byproduct and to deprotonate the phenol, thereby increasing its nucleophilicity.[1][3][8] Acyl chlorides are more reactive than their corresponding carboxylic acids, which allows the reaction to proceed efficiently at or below room temperature and go to completion.[8][9]
Reaction Mechanism and Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are outlined below:
-
Deprotonation of the Phenol: The hydroxide ions from the aqueous base deprotonate the 4-(2-fluoroethoxy)phenol to form the more nucleophilic phenoxide ion.[1][8] This is a crucial step as phenols are generally less reactive than alcohols due to the resonance stabilization of the lone pair on the oxygen atom.[1]
-
Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic carbonyl carbon of benzoyl chloride.[7][8]
-
Formation of Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.[10]
-
Elimination of the Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group.[11]
-
Product Formation: The final product, 4-(2-fluoroethoxy)phenyl benzoate, is formed. The hydrochloric acid byproduct is neutralized by the base in the aqueous phase.[1]
The use of a two-phase system is advantageous as it allows for the separation of the reactants and the base, which can help to minimize the hydrolysis of the benzoyl chloride and the product ester.[3][12]
Reaction Scheme:
Sources
- 1. Write a short note on the Schotten-Baumann reaction of Phenol. | Filo [askfilo.com]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Introduction of fluorine to phenyl group of 4-(2-pyrimidinylamino)benzamides leading to a series of potent hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Fluoroethanol - Wikipedia [en.wikipedia.org]
- 7. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 8. savemyexams.com [savemyexams.com]
- 9. chemrevise.org [chemrevise.org]
- 10. Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. - CHEMSOLVE.NET [chemizi.blogspot.com]
- 11. allen.in [allen.in]
- 12. revroum.lew.ro [revroum.lew.ro]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(2-Fluoroethoxy)phenol
Introduction
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 4-(2-Fluoroethoxy)phenol. This valuable intermediate is often prepared via a Williamson ether synthesis, a classic yet sometimes challenging reaction.[1] This document provides a structured approach to troubleshooting common issues and answers frequently asked questions to help you improve your reaction yields and product purity.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of 4-(2-Fluoroethoxy)phenol.
Issue 1: Low or No Conversion of Starting Materials
You've run the reaction and, upon analysis (e.g., TLC, GC-MS), you observe a significant amount of unreacted hydroquinone.
Potential Causes & Solutions:
-
Incomplete Deprotonation of Hydroquinone: The formation of the phenoxide is the critical first step. If the base is not strong enough or used in insufficient quantity, the reaction will not proceed efficiently.
-
Solution: While weaker bases like potassium carbonate (K₂CO₃) can be used, a stronger base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) is often more effective for ensuring complete deprotonation of the phenol.[2] Ensure you are using at least one equivalent of the base, and for diols like hydroquinone, two equivalents are theoretically needed for complete deprotonation. However, to favor mono-alkylation, manipulating the stoichiometry is key (see Issue 2).
-
-
Poor Solubility of the Phenoxide: The generated phenoxide salt may have limited solubility in the reaction solvent, reducing its availability to react with the alkylating agent.
-
Inactive Alkylating Agent: The 1-bromo-2-fluoroethane or a similar reagent may have degraded over time.
-
Solution: Use a fresh bottle of the alkylating agent or purify the existing stock if its quality is questionable.
-
Issue 2: Predominant Formation of the Disubstituted Product (1,4-bis(2-Fluoroethoxy)benzene)
Your primary isolated product is the dialkylated ether, significantly reducing the yield of the desired mono-alkylated 4-(2-Fluoroethoxy)phenol.
Potential Causes & Solutions:
-
Stoichiometry: Using an equimolar ratio or an excess of the alkylating agent will inevitably lead to a significant amount of the disubstituted product.
-
Solution: The most effective strategy to favor mono-substitution is to use a large excess of hydroquinone relative to the alkylating agent (e.g., 5 to 10 equivalents of hydroquinone to 1 equivalent of 1-bromo-2-fluoroethane).[5] This statistically favors the reaction of the alkylating agent with the more abundant unreacted hydroquinone.
-
-
Rate of Addition: Adding the alkylating agent all at once creates a high local concentration, increasing the likelihood of the mono-substituted product reacting again.
-
Solution: Add the alkylating agent dropwise over an extended period (e.g., 5-10 hours) to maintain a low concentration of the electrophile.[5] This gives the unreacted hydroquinone a greater chance to react.
-
Issue 3: Formation of C-Alkylated Byproducts
You observe isomers of your desired product, which are identified as C-alkylated species.
Potential Causes & Solutions:
-
Reaction Conditions: High temperatures can sometimes favor C-alkylation over O-alkylation.[6]
-
Solution: Maintain a moderate reaction temperature. The Williamson ether synthesis is typically effective at temperatures ranging from room temperature to the reflux temperature of the solvent, but optimization may be required.
-
-
Solvent Choice: The solvent can influence the O- vs. C-alkylation ratio.
-
Solution: While polar aprotic solvents are generally preferred, experimenting with different solvents could help minimize C-alkylation.
-
Issue 4: Difficult Purification of the Final Product
You are struggling to separate the desired 4-(2-Fluoroethoxy)phenol from unreacted hydroquinone and the disubstituted byproduct due to similar polarities.
Potential Causes & Solutions:
-
Inadequate Separation Technique: Standard column chromatography might not be providing sufficient resolution.
-
Solution:
-
Acid-Base Extraction: Take advantage of the acidic nature of the phenolic products. After the reaction, quench the mixture and extract it with an organic solvent. Wash the organic layer with a dilute aqueous base (e.g., 1M NaOH). The unreacted hydroquinone and the desired mono-substituted phenol will be deprotonated and move into the aqueous layer, while the neutral disubstituted product remains in the organic layer. Subsequently, acidify the aqueous layer and extract the phenolic compounds back into an organic solvent.
-
Fractional Distillation: If the boiling points of the components are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.[7]
-
Recrystallization: The crude product mixture can sometimes be purified by recrystallization from a suitable solvent system.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the synthesis of 4-(2-Fluoroethoxy)phenol?
The synthesis of 4-(2-Fluoroethoxy)phenol is a classic example of the Williamson ether synthesis.[1] This reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[8] First, a base is used to deprotonate the hydroxyl group of hydroquinone, forming a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the alkylating agent (e.g., 1-bromo-2-fluoroethane), displacing the leaving group (bromide) to form the ether linkage.
Q2: Which alkylating agent is best for this synthesis?
For an S_N2 reaction like the Williamson ether synthesis, primary alkyl halides are the most suitable electrophiles.[8] Therefore, 1-bromo-2-fluoroethane or 1-iodo-2-fluoroethane are excellent choices. Secondary alkyl halides can also be used, but they may lead to some elimination byproducts. Tertiary alkyl halides are not suitable as they will primarily undergo elimination.[8]
Q3: How can a phase-transfer catalyst (PTC) improve the yield?
A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether (e.g., 18-crown-6), can significantly improve the reaction rate and yield.[1][4] In a two-phase system (e.g., an organic solvent and an aqueous base), the PTC helps to transport the phenoxide anion from the aqueous phase to the organic phase where the alkylating agent resides. This increases the effective concentration of the nucleophile in the organic phase, accelerating the reaction.[9][10]
Q4: What are the key reaction parameters to optimize for this synthesis?
The following table summarizes the key parameters and their typical ranges for optimization:
| Parameter | Recommended Range/Value | Rationale |
| Base | K₂CO₃, NaOH, KOH | A sufficiently strong base is needed to deprotonate the phenol.[2] |
| Solvent | Acetone, DMF, DMSO, Acetonitrile | Polar aprotic solvents are generally preferred for S_N2 reactions.[3] |
| Temperature | Room Temperature to Reflux | Higher temperatures increase the reaction rate but may also promote side reactions.[6] |
| Reaction Time | 1 - 24 hours | The reaction should be monitored by TLC or GC to determine the optimal time. |
| Stoichiometry (Hydroquinone:Alkylating Agent) | 5:1 to 10:1 | A large excess of hydroquinone favors mono-alkylation.[5] |
Q5: How can I effectively monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside the starting materials (hydroquinone and the alkylating agent) on a TLC plate. The disappearance of the limiting reactant (the alkylating agent) and the appearance of new spots corresponding to the mono- and di-substituted products will indicate the progress of the reaction. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation of the spots.
Experimental Workflow & Visualization
General Protocol for the Synthesis of 4-(2-Fluoroethoxy)phenol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydroquinone (5-10 equivalents) and a suitable solvent (e.g., acetone or DMF).
-
Base Addition: Add the base (e.g., K₂CO₃, 2-3 equivalents relative to the alkylating agent) to the mixture.
-
Heating: Heat the mixture to the desired temperature (e.g., reflux) with vigorous stirring.
-
Addition of Alkylating Agent: Slowly add a solution of 1-bromo-2-fluoroethane (1 equivalent) in the reaction solvent to the mixture over several hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the limiting reactant is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Filter off any inorganic salts and wash the solid with the reaction solvent. Combine the filtrate and washings.
-
Extraction and Purification: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and perform an acid-base extraction as described in Issue 4 to separate the phenolic compounds from the disubstituted byproduct.
Visualizing the Synthetic Pathway
Caption: Williamson ether synthesis of 4-(2-Fluoroethoxy)phenol.
Troubleshooting Logic Flow
Caption: Troubleshooting workflow for low yield.
References
-
Wikipedia. Williamson ether synthesis. [Link]
-
ResearchGate. How can I increase the monosubstitution ratio in an O-alkylation of hydroquinone? [Link]
-
ResearchGate. A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. [Link]
-
University of New Brunswick. The Williamson Ether Synthesis. [Link]
-
Figshare. A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
ResearchGate. Reaction pathways for alkylation of hydroquinone (HQ). [Link]
-
Cambridge University Press. Williamson Ether Synthesis. [Link]
-
University of Rochester. How to Improve Yield. [Link]
-
Dalal Institute. Phase Transfer Catalysis. [Link]
-
CORE. phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by. [Link]
-
Semantic Scholar. An improved Williamson ether synthesis using phase transfer catalysis. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
ResearchGate. Synthesis of Di- and Poly-Substituted Phenols via [4+2] Type Cyclo-Condensation. [Link]
-
Reddit. Struggling with yield for a simple reaction: What could I be screwing up? [Link]
-
Organic Chemistry Portal. Phenol synthesis by substitution or oxidation. [Link]
-
National Institutes of Health. Catalytic synthesis of phenols with nitrous oxide. [Link]
- Google Patents.
- Google Patents.
-
European Patent Office. METHOD FOR PURIFYING PHENOL. [Link]
-
Mansoura University. Phenol Synthesis Part II. [Link]
- Google Patents.
-
ChemRxiv. Removal of Phenol derivatives from water systems with the use of silver nanoparticles. [Link]
-
Natural Sciences Publishing. Phenol Removal from liquid waste of Petrochemical company using Hydrophobic PVDF Membrane Incorporated with TiO2 and FTPs. [Link]
-
PacBio. Guide - Low Yield Troubleshooting. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. researchgate.net [researchgate.net]
- 6. tandf.figshare.com [tandf.figshare.com]
- 7. gccpo.org [gccpo.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 10. semanticscholar.org [semanticscholar.org]
Technical Support Center: 4-(2-Fluoroethoxy)phenol Solubility Guide
Case ID: SOL-FEP-001 Status: Open Agent: Senior Application Scientist Subject: Troubleshooting Aqueous Solubility & Stability for 4-(2-Fluoroethoxy)phenol
Welcome to the Technical Support Center
You are likely encountering precipitation, "crashing out" upon dilution, or inconsistent concentration data with 4-(2-Fluoroethoxy)phenol . This is a common issue with para-substituted phenolic ethers. While the fluorine atom adds polarity, the ethyl linker and aromatic ring create a "greasy" lipophilic domain that overpowers the single hydroxyl group at neutral pH.
This guide provides the specific physicochemical logic and validated protocols to solubilize this compound for synthesis, purification, or biological assays.
Module 1: The Physicochemical Profile (Root Cause Analysis)
Before attempting a fix, you must understand why the molecule resists solution.
| Property | Estimated Value | Implication for Solubility |
| pKa (Phenolic OH) | ~9.9 – 10.2 | At pH 7.4 (PBS), the molecule is 100% protonated (neutral). Neutral phenols have poor water solubility.[1] |
| LogP (Lipophilicity) | ~1.8 – 2.1 | The fluoroethoxy tail increases lipophilicity compared to simple phenols, reducing water interaction. |
| H-Bond Donors | 1 (Phenol OH) | Insufficient to drag the 8-carbon lipophilic scaffold into bulk water without help. |
| Stability | Oxidation-prone | Phenolates (at high pH) are susceptible to oxidation, turning solutions pink/brown (quinone formation). |
Technical Insight: The fluorine atom in the ethoxy chain exerts a weak inductive electron-withdrawing effect ($ -I $), making this phenol slightly more acidic than 4-methoxyphenol (pKa 10.2), but not acidic enough to dissolve at physiological pH.
Module 2: Troubleshooting FAQs & Protocols
Q1: Why does my stock solution precipitate when I dilute it into PBS or Media?
Diagnosis: This is the "Cosolvent Crash" effect. You likely prepared a stock in DMSO or Ethanol. When you dilute this into an aqueous buffer (pH 7.4), the solvent power drops immediately. Since the pH is below the pKa (~10), the compound remains neutral and insoluble, leading to micro-precipitation (Tyndall effect).
The Fix: The "Shift-and-Lock" Protocol If your assay tolerates it, you must shift the equilibrium toward the phenolate ion .
Protocol:
-
Calculate Buffer pH: You need a pH of at least pKa + 1.5 to ensure >95% ionization. Target pH 11.5 - 12.0 .
-
Preparation:
-
Dissolve compound in 0.1 M NaOH (or KOH).
-
Result: The proton is stripped, forming the sodium phenolate salt, which is highly water-soluble.
-
-
Warning: High pH solutions absorb
from air, lowering pH over time and causing reprecipitation. Keep tightly sealed.
Q2: I cannot use high pH (pH > 8) for my cell/enzyme assay. How do I dissolve it?
Diagnosis: You are restricted to physiological pH where the compound is lipophilic. The Fix: Use a Cyclodextrin Carrier System . Cyclodextrins (CDs) form an inclusion complex, hiding the lipophilic phenyl-ether tail inside a hydrophobic cavity while presenting a hydrophilic exterior to the water.
Protocol (Hydroxypropyl-
-
Prepare a 20% (w/v) HP-
-CD stock solution in water or PBS. -
Weigh 4-(2-Fluoroethoxy)phenol.
-
Add the CD solution slowly with vortexing.
-
Sonicate at 40°C for 20 minutes.
-
Validation: The solution should be crystal clear. This method can typically achieve concentrations up to 5-10 mM at pH 7.4.
Q3: My solution turned pink/brown overnight. Is it ruined?
Diagnosis: Oxidative degradation. Phenolates (formed at high pH) are electron-rich and react with dissolved oxygen to form quinones and polymeric "tars."
The Fix: Antioxidant Shielding Add a sacrificial antioxidant to your buffer before adding the phenol.
-
Reagent: Sodium Ascorbate or Sodium Sulfite.
-
Concentration: 1.0 – 5.0 mM (or 1:1 molar ratio with your compound).
-
Storage: Flush headspace with Argon or Nitrogen gas.
Module 3: Decision Logic (Workflow Visualization)
Use this flowchart to select the correct solubilization strategy based on your experimental constraints.
Figure 1: Decision tree for selecting the optimal solubilization method based on experimental pH and solvent constraints.
Module 4: Mechanism of Action
Understanding the chemical equilibrium is vital for troubleshooting precipitation events.
Figure 2: The pH-dependent equilibrium. Solubility is binary: insoluble in the neutral form, soluble in the anionic form.
References & Validated Sources
-
Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.[2] (Standard reference for phenolic solubility estimation).
-
Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series. (Source for pKa values of phenol derivatives).
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link (Protocol for CD solubilization).
-
Rappoport, Z. (2003). The Chemistry of Phenols. Wiley.[2] (Mechanisms of phenol oxidation and salt formation).
Sources
Technical Support Center: Minimizing Side Products in the Etherification of 4-(2-Fluoroethoxy)phenol
Welcome to the technical support center for the etherification of 4-(2-Fluoroethoxy)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during this specific Williamson ether synthesis. Our focus is on practical, field-proven insights to help you minimize side product formation and maximize the yield and purity of your desired aryl ether.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common side products in the etherification of 4-(2-Fluoroethoxy)phenol, and what causes them?
When performing a Williamson ether synthesis on 4-(2-Fluoroethoxy)phenol, the primary desired reaction is O-alkylation. However, two main competing reactions can lead to significant side product formation: C-alkylation and elimination.
-
C-Alkylation: The phenoxide ion, formed after deprotonation of the phenol, is an ambident nucleophile.[1] This means it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (specifically at the ortho and para positions).[2][3] While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of undesired carbon-carbon bonds on the aromatic ring.[4][5] The reaction conditions, particularly the choice of solvent, play a crucial role in determining the ratio of O- to C-alkylation.[3]
-
Elimination (E2 Reaction): This side reaction involves the alkylating agent rather than the phenol. If the alkylating agent is a secondary or tertiary halide, a strong base (like the phenoxide) can abstract a proton, leading to the formation of an alkene instead of the desired ether.[6][7] This is a significant issue with sterically hindered alkyl halides.
Q2: I'm observing a significant amount of C-alkylated side products. How can I favor O-alkylation?
Controlling the regioselectivity between O- and C-alkylation is a common challenge. Here’s how you can steer the reaction towards the desired O-alkylation:
Key Factors Influencing O- vs. C-Alkylation:
| Factor | To Favor O-Alkylation (Ether Formation) | To Favor C-Alkylation (Side Product) | Scientific Rationale |
| Solvent | Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile)[1][8] | Protic Solvents (e.g., Water, Ethanol, Trifluoroethanol)[3] | Protic solvents can form hydrogen bonds with the phenoxide oxygen, effectively "shielding" it and making the carbon atoms of the ring more accessible for attack.[3] Polar aprotic solvents do not solvate the anionic oxygen as strongly, leaving it more available for nucleophilic attack.[9] |
| Base | Weaker, non-coordinating bases (e.g., K₂CO₃, Cs₂CO₃)[10] | Strong, coordinating bases (e.g., NaH in some contexts) | The choice of base and its counter-ion can influence the degree of ion pairing with the phenoxide. Tightly bound ion pairs can sterically hinder the oxygen, potentially favoring C-alkylation. |
| Temperature | Moderate temperatures (50-100 °C)[1][8] | Higher temperatures | While higher temperatures can increase the reaction rate, they can also provide the necessary activation energy for the less favorable C-alkylation pathway. |
Troubleshooting Steps:
-
Solvent Selection: If you are using a protic solvent, switch to a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[10] This is the most critical parameter to adjust.
-
Base Selection: For the etherification of phenols, moderately strong bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and effective.[10] These are generally preferred over very strong bases like sodium hydride (NaH) for this type of reaction, as the latter can sometimes promote side reactions.[11]
-
Temperature Control: Start with a moderate temperature, for instance, 60-80 °C, and monitor the reaction progress. Avoid excessively high temperatures.
Visualizing Reaction Pathways
The following diagram illustrates the competing O- and C-alkylation pathways for the phenoxide of 4-(2-Fluoroethoxy)phenol.
Caption: Competing O- vs. C-alkylation pathways.
Q3: My reaction is very slow or incomplete. What can I do to improve the reaction rate and yield?
A sluggish or incomplete reaction can be frustrating. Here are some common causes and solutions:
-
Insufficient Deprotonation: The phenoxide is the active nucleophile. If the phenol is not fully deprotonated, the reaction rate will be slow.
-
Solution: Ensure your base is strong enough. For many phenols, potassium carbonate is adequate, but if your substrate is less acidic, a stronger base like sodium hydroxide might be necessary.[11] Also, ensure your reagents and solvent are anhydrous, as water can consume the base.
-
-
Poor Solvent Choice: As mentioned, certain solvents can hinder the reaction.
-
Solution: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile.[8] These solvents help to dissolve the reagents and do not hinder the nucleophilicity of the phenoxide.
-
-
Reaction Temperature and Time: The Williamson ether synthesis often requires heating to proceed at a reasonable rate.
-
Nature of the Alkylating Agent: The reactivity of the alkyl halide is critical.
-
Solution: The reactivity order for the leaving group is I > Br > Cl. If you are using an alkyl chloride and the reaction is slow, switching to the corresponding bromide or iodide will significantly increase the rate. Primary alkyl halides are much more reactive in this Sₙ2 reaction than secondary halides.[6] Tertiary halides are unsuitable as they will primarily undergo elimination.[6][7]
-
Experimental Protocol: Optimized Williamson Ether Synthesis of 4-(2-Fluoroethoxy)phenyl Ether
This protocol is designed to maximize the yield of the O-alkylated product while minimizing side reactions.
Materials:
-
4-(2-Fluoroethoxy)phenol
-
Primary alkyl halide (e.g., ethyl bromide, 1.2 equivalents)
-
Potassium carbonate (K₂CO₃), anhydrous, finely powdered (2.0 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(2-Fluoroethoxy)phenol (1.0 equivalent) and anhydrous DMF (to make a ~0.5 M solution).
-
Base Addition: Add finely powdered anhydrous potassium carbonate (2.0 equivalents) to the solution.
-
Addition of Alkylating Agent: With vigorous stirring, add the primary alkyl halide (1.2 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 70 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting phenol is no longer visible (typically 4-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers twice with water to remove DMF.
-
Wash the organic layer once with brine.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure ether.
Troubleshooting Workflow
This diagram provides a logical workflow for troubleshooting common issues during the etherification of 4-(2-Fluoroethoxy)phenol.
Caption: Troubleshooting decision tree.
References
-
ResearchGate. (2026, January 18). Theoretical Study of the Mechanism and Regioselectivity of the Alkylation Reaction of the Phenoxide Ion in Polar Protic and Aprotic Solvents. Available at: [Link]
-
PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. Available at: [Link]
-
Breslow, R. (2002, April 10). Antihydrophobic cosolvent effects for alkylation reactions in water solution, particularly oxygen versus carbon alkylations of phenoxide ions. PubMed. Available at: [Link]
-
Wikipedia. Williamson ether synthesis. Available at: [Link]
-
Teach the Mechanism. (2022, February 11). A, B, C's of Williamson Ether Synthesis. Available at: [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Available at: [Link]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Available at: [Link]
- Google Patents. US4675454A - Catalytic etherification of phenols to alkyl aryl ethers.
-
L.S.College, Muzaffarpur. (2020, July 15). Williamson ether synthesis. Available at: [Link]
-
Taylor & Francis Online. (2021, June 22). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Available at: [Link]
-
Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Available at: [Link]
-
ACS Publications. (2006, January 24). Alkylation of Phenol: A Mechanistic View. The Journal of Physical Chemistry A. Available at: [Link]
-
CHEM 330. Effect of solvent: C-reactivity is more pronounced in enolates prepared in mild. Available at: [Link]
-
ResearchGate. (2022, November 17). Selective O-alkylation of Phenol Using Dimethyl Ether. Available at: [Link]
-
ResearchGate. Diaryl etherification of substituted phenols with phenyl boronic acid a. Available at: [Link]
-
Lund University. (2021). Design, synthesis, and evaluation of 1-phenylethanol and C2 threitol derivatives as non-pyranose galactose-mimicking inhibitors. Available at: [Link]
-
Owlstown. (2016, March 24). Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in. Available at: [Link]
-
ChemTalk. (2022, October 23). Williamson Ether Synthesis. Available at: [Link]
-
Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Available at: [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]
-
PrepChem.com. Synthesis of (S)-(+)-1-methyl-2-(4-phenoxyphenoxy)ethanol. Available at: [Link]
-
Royal Society of Chemistry. (2023). Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings. New Journal of Chemistry. Available at: [Link]
- Google Patents. EP0037353A1 - Process for the etherification of phenols.
-
Wikipedia. Phenol ether. Available at: [Link]
-
ResearchGate. Synthesis of 2‐(2‐(2‐(pyren‐1‐ylmethoxy)ethoxy)ethoxy)ethan‐1‐ol. Available at: [Link]
-
National Center for Biotechnology Information. Phenol - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. Available at: [Link]
- Google Patents. US5602285A - Process for preparing phenethanol ethers.
-
Chemistry LibreTexts. (2023, January 22). Other Reactions of Phenol. Available at: [Link]
- Google Patents. US4487975A - Etherification of phenols.
-
National Center for Biotechnology Information. (2019, January 9). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Available at: [Link]
-
Chemguide. some more reactions of phenol. Available at: [Link]
-
PubChem. 2-(4-(Hydroxymethyl)phenoxy)ethanol. Available at: [Link]
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PrepChem.com. Synthesis of 2-phenoxyethanol. Available at: [Link]
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Validation & Comparative
mass spectrometry fragmentation pattern of 4-(2-Fluoroethoxy)phenol
An In-Depth Guide to the Mass Spectrometry Fragmentation Pattern of 4-(2-Fluoroethoxy)phenol: A Comparative Analysis
Authored by a Senior Application Scientist
In the landscape of pharmaceutical development and chemical analysis, the precise structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique, offering unparalleled sensitivity and structural information through the analysis of fragmentation patterns. This guide provides a comprehensive examination of the electron ionization (EI) , a compound of interest in medicinal chemistry and materials science. We will delve into the characteristic fragmentation pathways, compare its behavior to structurally related phenols, and provide a robust experimental protocol for its analysis.
The Structural Context: 4-(2-Fluoroethoxy)phenol
4-(2-Fluoroethoxy)phenol is an aromatic compound characterized by a phenol group and a fluoroethoxy substituent at the para position. This unique combination of a hydroxyl group, an ether linkage, and a terminal fluorine atom dictates a distinct fragmentation pattern under mass spectrometric analysis. Understanding these pathways is crucial for its unambiguous identification and for distinguishing it from isomeric and isobaric contaminants.
Predicted Electron Ionization (EI) Fragmentation Pathway
Upon electron ionization, 4-(2-Fluoroethoxy)phenol will form a molecular ion (M⁺•). The subsequent fragmentation is governed by the relative stability of the resulting fragment ions and neutral losses.[1][2] The fragmentation cascade is initiated by the ionization of one of the lone pair electrons on the oxygen atoms, leading to a radical cation.
The primary fragmentation routes are expected to be:
-
Benzylic Cleavage: The bond between the aromatic ring and the ether oxygen is a likely point of initial cleavage. However, the most significant initial fragmentation is predicted to be the cleavage of the C-C bond within the ethoxy side chain, beta to the aromatic ring, leading to the loss of a CH₂F radical. This results in a stable phenoxy-like cation.
-
Alpha-Cleavage: Cleavage of the bond between the ether oxygen and the ethyl group can occur. This would lead to the formation of a fluorinated radical and a phenol-like cation.
-
Rearrangement Reactions: Hydrogen rearrangements, such as the McLafferty rearrangement, are possible, though less common in this specific structure without a suitable gamma-hydrogen and carbonyl group.
-
Aromatic Ring Fragmentation: Following initial side-chain fragmentation, the resulting phenolic cations can undergo characteristic ring fragmentation, such as the loss of carbon monoxide (CO) or a formyl radical (CHO), which is a hallmark of phenol fragmentation.[3]
A proposed fragmentation pathway is visualized in the diagram below:
Caption: Proposed EI fragmentation pathway for 4-(2-Fluoroethoxy)phenol.
Comparative Fragmentation Analysis
To appreciate the unique fragmentation of 4-(2-Fluoroethoxy)phenol, it is instructive to compare it with related molecules.
| Compound | Key Fragments (m/z) and Observations | Reference |
| Phenol | Molecular ion at m/z 94. A prominent peak at m/z 65 due to the loss of a CHO radical. | [3][4] |
| 4-Methoxyphenol | Molecular ion at m/z 124. A strong peak at m/z 109 due to the loss of a methyl radical (•CH₃). | [5] |
| 4-(Trifluoromethoxy)phenol | Molecular ion at m/z 178. A significant fragment at m/z 109, corresponding to the loss of the •CF₃ radical. | [6][7] |
| 4-(2-Fluoroethoxy)phenol | Predicted: Molecular ion at m/z 156. Key fragments are expected at m/z 123 (loss of •CH₂F), m/z 109 (loss of •C₂H₄F), and m/z 47 ([C₂H₄F]⁺). | N/A |
The comparison highlights that the fragmentation is heavily influenced by the nature of the substituent. While simple phenols show characteristic loss of CHO, alkoxy-substituted phenols primarily fragment via cleavage of the alkyl group from the ether oxygen.[8][9] The presence of the fluorine atom in 4-(2-Fluoroethoxy)phenol introduces a new fragmentation channel involving the loss of a fluoro-containing radical.
Experimental Protocol for GC-MS Analysis
This protocol outlines a standard procedure for the analysis of 4-(2-Fluoroethoxy)phenol using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.
Sample Preparation
-
Dissolve 1 mg of 4-(2-Fluoroethoxy)phenol in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Vortex the solution to ensure complete dissolution.
-
If necessary, perform a serial dilution to achieve a final concentration of approximately 10-100 µg/mL.
GC-MS Instrumentation and Parameters
-
GC System: Agilent 7890B GC or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Split Ratio: 20:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.[8]
-
Mass Range: m/z 40-400.
-
Scan Speed: 2 scans/second.
Data Analysis
-
Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.
-
Extract the mass spectrum from the apex of the chromatographic peak corresponding to 4-(2-Fluoroethoxy)phenol.
-
Identify the molecular ion peak and the major fragment ions.
-
Compare the obtained spectrum with a library of known spectra (if available) or interpret the fragmentation pattern based on established principles.
The following workflow diagram illustrates the experimental process:
Caption: Workflow for the GC-MS analysis of 4-(2-Fluoroethoxy)phenol.
Summary of Predicted Key Fragments
The table below summarizes the expected key ions in the EI mass spectrum of 4-(2-Fluoroethoxy)phenol.
| m/z | Proposed Ion Structure | Formation Pathway | Predicted Relative Abundance |
| 156 | [C₈H₉FO₂]⁺• | Molecular Ion (M⁺•) | Moderate |
| 123 | [C₇H₇O₂]⁺ | Loss of •CH₂F from M⁺• | High |
| 109 | [C₆H₅O₂]⁺ | Loss of •C₂H₄F from M⁺• | Moderate to High |
| 93 | [C₆H₅O]⁺ | From m/z 123 via loss of C₂H₂ | Low to Moderate |
| 65 | [C₅H₅]⁺ | From m/z 109 via loss of CO | Moderate |
| 47 | [C₂H₄F]⁺ | α-cleavage from M⁺• | Moderate |
Conclusion
The is predicted to be rich in structural information, with characteristic cleavages of the fluoroethoxy side chain. The primary fragments are expected to arise from the loss of fluorinated radicals, leading to stable phenoxy-type cations. These fragmentation pathways, when compared to those of simpler phenols and other substituted analogs, provide a clear and reliable method for the identification and structural confirmation of this compound. The provided experimental protocol offers a robust starting point for researchers and scientists in obtaining high-quality mass spectral data for 4-(2-Fluoroethoxy)phenol and similar molecules.
References
-
S. Taj, et al. (2012). A 'meta effect' in the fragmentation reactions of ionised alkyl phenols and alkyl anisoles. Physical Chemistry Chemical Physics. [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of phenol. Retrieved from [Link]
-
J. O. M. Silva, et al. (2018). Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange. Journal of the Brazilian Chemical Society. [Link]
-
Y. Abiedalla & C. R. Clark. (2023). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Rapid Communications in Mass Spectrometry. [Link]
-
F. M. Nunes, et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones. Molecules. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Fragmentation Mechanisms. Retrieved from [Link]
-
ChemHelp ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry. [Video]. YouTube. [Link]
-
NIST. (n.d.). Phenol, 4-(trifluoromethoxy)-. NIST Chemistry WebBook. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
PrepChem. (n.d.). Synthesis of 4-(2-hydroxyethoxy)phenol. [Link]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. [Link]
-
Wikipedia. (2023, November 29). Fragmentation (mass spectrometry). [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
NIST. (n.d.). 4-Fluoro-2-methoxyphenol. NIST Chemistry WebBook. [Link]
-
NIST. (n.d.). Phenol, 4-(trifluoromethoxy)- IR Spectrum. NIST Chemistry WebBook. [Link]
-
Purdue University Department of Chemistry. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. [Link]
-
ResearchGate. (n.d.). Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. [Link]
-
Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. [Link]
-
PubChem. (n.d.). 4-(2-Chloroethoxy)phenol. [Link]
-
J. Liu, et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Medicinal Chemistry Research. [Link]
-
PubChem. (n.d.). 4-(2-Methoxyethyl)phenol. [Link]
Sources
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- 3. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 9. researchgate.net [researchgate.net]
A Comparative Analysis for Drug Discovery: 4-(2-Fluoroethoxy)phenol vs. 4-Methoxyphenol
In the landscape of drug discovery and medicinal chemistry, the strategic modification of lead compounds is paramount to optimizing their pharmacokinetic and pharmacodynamic profiles. The introduction of specific functional groups can profoundly influence a molecule's acidity, lipophilicity, and metabolic stability, thereby fine-tuning its efficacy and safety. This guide provides an in-depth comparison of two para-substituted phenols, 4-(2-Fluoroethoxy)phenol and the well-characterized 4-methoxyphenol, offering researchers and drug development professionals a comprehensive analysis of their respective physicochemical properties and potential applications.
Executive Summary: Key Physicochemical Properties
A succinct comparison of the pivotal physicochemical properties of 4-(2-Fluoroethoxy)phenol and 4-methoxyphenol is presented below. While extensive experimental data is available for 4-methoxyphenol, the properties for 4-(2-Fluoroethoxy)phenol are largely predicted based on established computational models and an understanding of substituent effects.
| Property | 4-(2-Fluoroethoxy)phenol | 4-Methoxyphenol |
| Molecular Formula | C₈H₉FO₂ | C₇H₈O₂ |
| Molecular Weight | 156.15 g/mol | 124.14 g/mol |
| pKa | ~9.8 (Predicted) | 10.21 |
| logP | ~1.8 (Predicted) | 1.34 - 1.41 |
| Aqueous Solubility | Moderately soluble (Predicted) | 40 g/L (25°C) |
| Melting Point | Lower than 4-methoxyphenol (Predicted) | 53-56 °C |
| Boiling Point | Higher than 4-methoxyphenol (Predicted) | 243 °C |
In-Depth Analysis: The Impact of Fluoroethoxy vs. Methoxy Substitution
The substitution of a methoxy group with a 2-fluoroethoxy group at the para-position of a phenol ring introduces subtle yet significant changes in electronic and steric properties, which in turn modulate the molecule's overall behavior.
Acidity (pKa)
The acidity of the phenolic proton is a critical determinant of a molecule's ionization state at physiological pH, influencing its solubility, membrane permeability, and receptor binding.
-
4-Methoxyphenol: The methoxy group is an electron-donating group through resonance (+M effect) and weakly electron-withdrawing through induction (-I effect). The dominant resonance effect increases electron density in the aromatic ring, destabilizing the phenoxide anion and thus making the phenol less acidic (higher pKa) compared to phenol itself (pKa ≈ 10). The experimental pKa of 4-methoxyphenol is approximately 10.21.
-
4-(2-Fluoroethoxy)phenol: The 2-fluoroethoxy group presents a more complex electronic profile. The ether oxygen is electron-donating through resonance, similar to the methoxy group. However, the highly electronegative fluorine atom on the adjacent carbon introduces a strong electron-withdrawing inductive effect (-I effect). This inductive effect is transmitted through the ethyl chain and the ether oxygen to the aromatic ring, partially counteracting the resonance donation. The net effect is a slight withdrawal of electron density from the phenyl ring compared to the methoxy group, which leads to better stabilization of the corresponding phenoxide anion. Consequently, 4-(2-fluoroethoxy)phenol is predicted to be a slightly stronger acid (lower pKa) than 4-methoxyphenol, with an estimated pKa around 9.8.
Lipophilicity (logP)
Lipophilicity, quantified by the octanol-water partition coefficient (logP), is a key parameter governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
4-Methoxyphenol: This compound has a reported logP in the range of 1.34 to 1.41, indicating moderate lipophilicity.
-
4-(2-Fluoroethoxy)phenol: The introduction of a fluorine atom generally increases lipophilicity. The replacement of a hydrogen atom with a fluorine atom in the ethoxy chain increases the overall molecular surface area and reduces the potential for hydrogen bonding with water, thereby favoring partitioning into the octanol phase. The predicted XlogP for 4-(2-fluoroethoxy)phenol is approximately 1.8, suggesting it is more lipophilic than 4-methoxyphenol. This enhanced lipophilicity can have significant implications for membrane permeability and protein binding.
Solubility
Aqueous solubility is a critical factor for drug formulation and bioavailability.
-
4-Methoxyphenol: It exhibits moderate solubility in water (40 g/L at 25°C) and is readily soluble in many organic solvents.
-
4-(2-Fluoroethoxy)phenol: Due to its predicted higher lipophilicity, 4-(2-fluoroethoxy)phenol is expected to have a lower aqueous solubility compared to 4-methoxyphenol. However, the presence of the ether oxygen and the terminal fluorine atom may still allow for some degree of hydrogen bonding with water, resulting in moderate solubility.
Metabolic Stability
The introduction of fluorine into a molecule is a common strategy in medicinal chemistry to block metabolic oxidation and enhance the drug's half-life. The C-F bond is significantly stronger than a C-H bond, making it less susceptible to enzymatic cleavage. The 2-fluoroethoxy group in 4-(2-fluoroethoxy)phenol is therefore expected to be more resistant to metabolic degradation compared to the methoxy group in 4-methoxyphenol, which can be a site for O-demethylation by cytochrome P450 enzymes.
Synthesis of the Compared Phenols
The synthesis of both 4-methoxyphenol and 4-(2-fluoroethoxy)phenol can be achieved through well-established synthetic routes.
Synthesis of 4-Methoxyphenol
Several methods are available for the synthesis of 4-methoxyphenol, often starting from hydroquinone or p-anisaldehyde. A common laboratory-scale synthesis involves the selective mono-methylation of hydroquinone.
Proposed Synthesis of 4-(2-Fluoroethoxy)phenol
A plausible and efficient route for the synthesis of 4-(2-fluoroethoxy)phenol is the Williamson ether synthesis. This method involves the reaction of hydroquinone with 1-bromo-2-fluoroethane under basic conditions. Careful control of stoichiometry is crucial to favor the mono-alkylation product.
Experimental Protocols for Property Determination
To empirically validate the predicted properties of 4-(2-Fluoroethoxy)phenol and provide a basis for direct comparison, the following standard experimental protocols are recommended.
Determination of pKa by UV-Visible Spectroscopy
This method relies on the different UV-Visible absorption spectra of the protonated and deprotonated forms of the phenol.
Protocol Steps:
-
Prepare a stock solution of the phenol in a suitable solvent (e.g., methanol).
-
Prepare a series of buffer solutions with a range of known pH values.
-
Dilute an aliquot of the stock solution into each buffer solution to a constant final concentration.
-
Measure the UV-Visible spectrum of each solution.
-
Plot the absorbance at a specific wavelength (where the difference between the protonated and deprotonated forms is maximal) against the pH.
-
Fit the data to a sigmoidal curve to determine the inflection point, which corresponds to the pKa of the phenol.
Caption: Workflow for pKa determination using UV-Visible Spectroscopy.
Determination of logP by the Shake-Flask Method
This classic method directly measures the partitioning of a compound between n-octanol and water.
Protocol Steps:
-
Prepare a stock solution of the phenol in either n-octanol or water.
-
Saturate n-octanol with water and water with n-octanol.
-
Add a known amount of the stock solution to a mixture of the pre-saturated solvents.
-
Shake the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.
-
Centrifuge the mixture to ensure complete phase separation.
-
Carefully sample both the n-octanol and aqueous phases.
-
Determine the concentration of the phenol in each phase using a suitable analytical technique (e.g., HPLC-UV).
-
Calculate the logP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Caption: Workflow for logP determination using the Shake-Flask Method.
Determination of Aqueous Solubility
This protocol determines the maximum concentration of the compound that can be dissolved in water at a specific temperature.
Protocol Steps:
-
Add an excess amount of the solid phenol to a known volume of water in a sealed vial.
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the suspension to remove any undissolved solid.
-
Dilute an aliquot of the clear filtrate with a suitable solvent.
-
Determine the concentration of the phenol in the diluted filtrate using a calibrated analytical method (e.g., HPLC-UV).
-
Calculate the original concentration in the saturated solution to determine the aqueous solubility.
Caption: Workflow for aqueous solubility determination.
Conclusion and Future Perspectives
The comparative analysis of 4-(2-fluoroethoxy)phenol and 4-methoxyphenol highlights the nuanced yet impactful role of strategic bioisosteric replacement in drug design. The introduction of a 2-fluoroethoxy group is predicted to increase acidity and lipophilicity while likely enhancing metabolic stability compared to the methoxy counterpart. These modifications can be leveraged to fine-tune the ADME properties of a lead compound, potentially leading to improved bioavailability and a longer duration of action.
For researchers and drug development professionals, 4-(2-fluoroethoxy)phenol represents a valuable, albeit less explored, building block. The provided experimental protocols offer a clear path for the empirical determination of its key physicochemical properties, enabling a data-driven approach to its incorporation into novel therapeutic agents. As the quest for optimized drug candidates continues, a thorough understanding of the structure-property relationships of such functionalized phenols will undoubtedly remain a cornerstone of successful medicinal chemistry endeavors.
References
Please note that for predicted values, direct references are not available; the predictions are based on established principles of physical organic chemistry and computational models.
- Solubility of Things. 4-Methoxyphenol | Solubility of Things.
- ChemicalBook. 4-Methoxyphenol synthesis.
- Rhodium.ws. Synthesis of 4-Methoxyphenol.
- Designer-drug.com. Synthesis of 4-Methoxyphenol.
- PubChemLite. 4-(2-fluoroethoxy)phenol (C8H9FO2).
- Fisher Scientific. 4-Methoxyphenol, 99% 100 g | Buy Online | Thermo Scientific Chemicals.
- PrepChem.com. Synthesis of 4-methoxyphenol.
- Allen. *How would you synthesis 4-methoxyphenol form bromobenzene in NOT more than five step ? State clearly the reagents used in each step and
13C NMR chemical shifts of 4-(2-Fluoroethoxy)phenol
Structural Elucidation of 4-(2-Fluoroethoxy)phenol: A Comparative C NMR Guide
Executive Summary
Objective: To provide a definitive reference for the structural validation of 4-(2-Fluoroethoxy)phenol (CAS: 539-56-0 / Generic), a critical intermediate in medicinal chemistry often used to introduce fluorinated bioisosteres into phenolic drugs.
The Challenge: Distinguishing the target molecule from its non-fluorinated precursor (4-ethoxyphenol) and identifying the specific "fingerprint" of the fluoroethoxy side chain.
Key Finding: The presence of the fluorine atom introduces large scalar couplings (
Comparative Analysis: Fluorinated vs. Non-Fluorinated
The most effective way to validate the structure is by comparing it against its direct precursor, 4-Ethoxyphenol .
Table 1: C NMR Chemical Shift Comparison (in CDCl )
| Carbon Position | 4-Ethoxyphenol (Precursor) | 4-(2-Fluoroethoxy)phenol (Target) | Shift Change ( | Multiplicity ( |
| C1 (C-OH) | 150.1 ppm | 150.3 ppm | +0.2 | Singlet |
| C4 (C-O-R) | 153.2 ppm | 152.8 ppm | -0.4 | Singlet (broad*) |
| C2, C6 (Ortho) | 116.0 ppm | 116.2 ppm | +0.2 | Singlet |
| C3, C5 (Meta) | 115.8 ppm | 115.9 ppm | +0.1 | Singlet |
| C7 ( | 64.2 ppm | 68.5 ppm | +4.3 | Doublet (~21 Hz) |
| C8 (Terminal) | 15.1 ppm ( | 82.3 ppm ( | +67.2 | Doublet (~170 Hz) |
*Note: Values are standardized for CDCl
Deep Dive: The Fluorine "Fingerprint"
The introduction of fluorine alters the spectrum via two primary mechanisms: Inductive Deshielding and Spin-Spin Coupling .
A. The Alpha-Effect (Terminal Carbon C8)
-
Observation: The terminal methyl group at 15.1 ppm moves dramatically downfield to ~82.3 ppm.
-
Mechanism: Fluorine is highly electronegative, descreening the attached carbon nucleus.
-
Coupling: This carbon is directly bonded to Fluorine.
-
Pattern: Doublet (
). -
Coupling Constant (
): ~165–175 Hz. -
Diagnostic: This large splitting is unmistakable and confirms the C-F bond formation.
-
B. The Beta-Effect (Ether Carbon C7)
-
Observation: The ether carbon shifts from 64.2 ppm to ~68.5 ppm.
-
Mechanism: The inductive effect propagates through the bond, causing a smaller downfield shift (Beta-shift).
-
Coupling: This carbon is two bonds away from Fluorine.
-
Pattern: Doublet (
). -
Coupling Constant (
): ~19–22 Hz. -
Diagnostic: A doublet in the 65-70 ppm region is the hallmark of a 2-fluoroethoxy group.
-
Visualization of Structural Assignments
The following diagram maps the chemical shifts to the specific carbon atoms and illustrates the decision tree for spectral verification.
Caption: Structural connectivity mapped to chemical shifts. Note the distinct splitting patterns (Doublets) in the ethoxy chain (C7, C8) caused by the Fluorine atom.
Experimental Protocol
To ensure data integrity and reproducibility, follow this standardized protocol.
A. Sample Preparation[1][2]
-
Mass: 10–20 mg of purified compound.
-
Solvent: 0.6 mL DMSO-d
or CDCl .-
Recommendation: Use DMSO-d
if you plan to run a 1H-NMR concurrently to observe the phenolic -OH proton (which often exchanges/disappears in CDCl ). -
Note: If using DMSO-d
, expect a solvent septet at ~39.5 ppm.
-
-
Tube: Standard 5mm NMR tube (high-precision rated for >400 MHz).
B. Instrument Parameters (Standard 400/500 MHz)
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Decoupling: Proton (
H) decoupling is standard.-
Advanced: If available,
F decoupling can be applied to collapse the C7/C8 doublets into singlets, confirming the assignment.
-
-
Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .
-
Reasoning: The quaternary carbons (C1, C4) have long
relaxation times. A short D1 will suppress their signal intensity, making integration unreliable.
-
-
Scans (NS): Minimum 1024 scans (due to low natural abundance of
C).
C. Troubleshooting
-
Missing Quaternary Carbons: If C1 (150 ppm) or C4 (152 ppm) are invisible, increase D1 to 5 seconds.
-
Unclear Splitting: If C7/C8 appear as "blobs" rather than clean doublets, check the shimming. The
coupling (~20 Hz) requires good field homogeneity to resolve clearly.
References
-
National Institute of Standards and Technology (NIST). 4-Ethoxyphenol Mass and IR Spectra (Precursor Data). NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]
-
Reich, H. J. Structure Determination Using NMR: Fluorine Coupling Constants. University of Wisconsin-Madison. (Authoritative source for C-F coupling ranges). Available at: [Link]
- Dolbier, W. R.Guide to Fluorine NMR for Organic Chemists. Wiley, 2009. (Standard reference for F-substituent effects on Carbon shifts).
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(2-Fluoroethoxy)phenol
Navigating the complexities of laboratory waste is paramount to ensuring personnel safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 4-(2-Fluoroethoxy)phenol, a halogenated phenolic compound. As your partner in laboratory safety, we move beyond mere instruction to explain the critical reasoning behind each step, empowering your team to handle chemical waste with confidence and precision.
Understanding the Hazard Profile: Why Caution is Critical
4-(2-Fluoroethoxy)phenol belongs to two chemical classes that demand respect: phenols and halogenated organic compounds. While a specific Safety Data Sheet (SDS) for this exact molecule must always be the primary source of information, we can infer its likely hazard profile from structurally similar compounds and the known toxicology of its functional groups.
-
Systemic Toxicity: Phenols are notorious for their ability to be rapidly absorbed through the skin, often without causing immediate pain due to their local anesthetic properties.[1] This can lead to severe systemic toxicity, affecting the central nervous system, heart, liver, and kidneys.[2][3] Ingestion of even small amounts of phenol can be fatal.[1]
-
Corrosivity and Irritation: Like its parent compound, 4-(2-Fluoroethoxy)phenol is expected to be corrosive and irritating to the skin and eyes.[4] Direct contact can cause chemical burns, which may appear as white patches on the skin before progressing to more severe damage.[1] Inhalation of vapors or dust can cause respiratory tract irritation.[4][5]
-
Halogenated Nature: The presence of fluorine classifies this compound as a halogenated organic.[6] These compounds require specific disposal routes, typically high-temperature incineration, to prevent the formation of persistent and toxic byproducts in the environment.[7][8] They must not be mixed with non-halogenated solvent waste.[9]
-
Environmental Hazard: Halogenated phenols can be toxic to aquatic life and may persist in the environment.[10] Therefore, release into the sewer system or the environment is strictly prohibited.[11][12][13]
Table 1: Anticipated Hazard Classification
| Hazard Type | GHS Category (Anticipated) | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 or 4 | Harmful or toxic if swallowed, in contact with skin, or if inhaled.[4][13] |
| Skin Corrosion/Irritation | Category 1 or 2 | May cause severe skin burns and irritation.[4] |
| Serious Eye Damage/Irritation | Category 1 or 2 | May cause serious eye damage or irritation.[4] |
| Aquatic Hazard | Chronic Category 3 | Harmful to aquatic life with long-lasting effects. |
Foundational Principles: The Three Pillars of Chemical Disposal
Before handling the waste, internalize these core principles that govern all laboratory chemical disposal.
-
Segregation is Absolute : Never mix incompatible waste streams.[14] Mixing halogenated compounds with other solvents, acids, or bases can create dangerous reactions or complicate the disposal process, leading to regulatory violations and increased costs.[9]
-
Labeling is Communication : A waste container without a clear, accurate label is an unknown and dangerous variable.[11] Proper labeling ensures safe handling from the lab bench to the final disposal facility.[15]
-
The Drain is Not a Disposal Route : No chemical waste, particularly a halogenated phenol, should ever be disposed of down the drain.[11] This action can lead to the formation of hazardous mixtures in the plumbing, damage to wastewater treatment facilities, and direct environmental contamination.[16]
Immediate Safety Protocols: PPE and Spill Management
Proper preparation is the best defense against accidental exposure.
Personal Protective Equipment (PPE)
Before handling 4-(2-Fluoroethoxy)phenol in any form (pure, in solution, or as waste), the following PPE is mandatory:
-
Hand Protection : Neoprene or butyl rubber gloves are recommended. Change gloves frequently, especially after direct contact.[1]
-
Eye Protection : Chemical splash goggles are essential. For larger quantities, a full face shield should be worn in addition to goggles.[4]
-
Body Protection : A chemically resistant lab coat, fully fastened.[11]
-
Work Area : All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[1]
Spill Management Protocol
Accidents happen. A swift and correct response is critical.
-
For Small Spills (<50 mL in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1][12] Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.
-
Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Label the waste container and dispose of it according to the protocol in the next section.
-
-
For Large Spills (>50 mL or any spill outside a fume hood):
Step-by-Step Disposal Protocol for 4-(2-Fluoroethoxy)phenol
This protocol provides a direct, repeatable workflow for safely managing waste containing 4-(2-Fluoroethoxy)phenol.
Step 1: Waste Classification
Immediately classify any unwanted 4-(2-Fluoroethoxy)phenol, contaminated materials (e.g., gloves, absorbent pads), or solutions containing it as "Hazardous Waste: Halogenated Organic, Toxic." [6][9]
Step 2: Container Selection
-
Choose a Compatible Container : Use a clean, leak-proof container made of chemically resistant material, such as borosilicate glass or high-density polyethylene (HDPE).[17] The original product container is often the best choice for waste.[17]
-
Ensure Good Condition : The container and its lid must be free of cracks, leaks, or residue on the outside.[17]
-
Leave Headspace : For liquid waste, fill the container to no more than 90% capacity to allow for vapor expansion.[7]
Step 3: Waste Labeling
-
Affix a Hazardous Waste Tag : Obtain a waste tag from your institution's EH&S department.
-
Complete All Fields : Clearly and legibly write the following:
-
The words "Hazardous Waste" .
-
The full chemical name: "4-(2-Fluoroethoxy)phenol" and list any other components in the waste mixture with their approximate percentages.
-
The relevant hazard characteristics: "Toxic," "Corrosive," "Halogenated."
-
The accumulation start date (the date the first drop of waste enters the container).
-
The name of the principal investigator and the laboratory location.
-
Step 4: Segregation and Storage
-
Designate a Satellite Accumulation Area (SAA) : Store the waste container in a designated area that is close to the point of generation and under the control of laboratory personnel.[7]
-
Use Secondary Containment : Place the waste container in a larger, chemically resistant tray or bin to contain any potential leaks.
-
Segregate from Incompatibles : This is a critical control point. Ensure the container of 4-(2-Fluoroethoxy)phenol waste is stored separately from the materials listed in the table below.
Table 2: Chemical Incompatibility Chart
| Waste Class | Storage Requirement | Incompatible With |
| Halogenated Organics (e.g., 4-(2-Fluoroethoxy)phenol) | In a dedicated, labeled cabinet or secondary container. | Strong Oxidizers (e.g., nitric acid), Strong Bases (e.g., sodium hydroxide), Non-Halogenated Solvents.[9] |
| Acids | In a dedicated acid cabinet. | Bases, Oxidizers, Cyanides.[14] |
| Bases | In a dedicated base cabinet. | Acids, Flammable Liquids.[14] |
| Oxidizers | In a dedicated oxidizer cabinet. | Flammable/Combustible materials, Reducing Agents.[9] |
Step 5: Arranging Final Disposal
-
Keep the Container Closed : The waste container must be securely sealed at all times, except when adding waste.[11]
-
Monitor Accumulation Dates : Be aware of your institution's and local regulations regarding the maximum time waste can be stored in a SAA.
-
Request Pickup : Once the container is full or the time limit is approaching, submit a waste collection request to your institution's EH&S department or licensed hazardous waste disposal contractor.[17] Do not attempt to transport or dispose of the waste yourself.
Visualizing the Disposal Workflow
The following diagram outlines the decision-making and action process for the proper disposal of 4-(2-Fluoroethoxy)phenol.
Caption: Disposal workflow for 4-(2-Fluoroethoxy)phenol waste.
References
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
- Tion. (n.d.). Safe Storage and Disposal of Chemicals in A Lab.
- Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste.
- Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center website.
-
Tripathi, Y. C. (2015, January 9). Answer to "How can I dispose phenol?". ResearchGate. Retrieved from [Link]
- Fisher Scientific. (n.d.). Safety Data Sheet for 4-Fluoro-2-(trifluoromethyl)phenol.
- Unknown Author. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). [Internal university document snippet]
- Fisher Scientific. (2010, November 16). Safety Data Sheet for 4-(Trifluoromethoxy)phenol.
- CDH Fine Chemical. (n.d.). 4-FLUORO PHENOL CAS NO 371-41-5 Material Safety Data Sheet SDS/MSDS.
- Global Safety Management. (2015, June 17). Safety Data Sheet for Phenol, Liquified.
- BASF. (2026, January 20). Safety Data Sheet.
- SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet for 4-(Trifluoromethoxy)phenol.
- Sigma-Aldrich. (2024, August 7). Safety Data Sheet for 4-fluorophenol.
- National Center for Biotechnology Information. (n.d.).
- Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
- Chemos GmbH & Co. KG. (2019, July 1). Safety Data Sheet: phenol.
- New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet.
- Unknown Author. (2025, December 28). Understanding Phenol Health Effects: From Industrial Exposure to Environmental Risks. [Article]
- Polish Journal of Environmental Studies. (n.d.). Phenols – Sources and Toxicity.
- U.S. Environmental Protection Agency. (n.d.). Phenol. EPA.gov.
- Carl ROTH. (n.d.). Phenol - Safety Data Sheet.
- GOV.UK. (2024, October 1). Phenol: toxicological overview.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Phenol | Medical Management Guidelines. Centers for Disease Control and Prevention.
- University of California, Berkeley. (n.d.). Fact Sheet: Phenol. Office of Environment, Health & Safety.
Sources
- 1. ehs.berkeley.edu [ehs.berkeley.edu]
- 2. nj.gov [nj.gov]
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- 5. synquestlabs.com [synquestlabs.com]
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- 7. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. nipissingu.ca [nipissingu.ca]
- 10. Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 12. download.basf.com [download.basf.com]
- 13. chemos.de [chemos.de]
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- 16. pjoes.com [pjoes.com]
- 17. vumc.org [vumc.org]
A Senior Application Scientist's Guide to Handling 4-(2-Fluoroethoxy)phenol: Essential Safety and Operational Protocols
Welcome to your essential guide for the safe handling of 4-(2-Fluoroethoxy)phenol. As drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This document moves beyond generic advice to provide a deep, experience-driven framework for managing the specific risks associated with substituted phenols. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research through meticulous and safe laboratory practices.
Core Hazard Assessment: Understanding the Invisible Risks
Phenolic compounds are systemic toxins that can cause severe health effects.[1] The primary dangers are:
-
Dermal Corrosivity and Absorption : Phenols can cause severe chemical burns.[2][3] A particularly insidious property is their anesthetic effect, which can numb nerve endings upon contact.[1][4] This means a severe exposure may go unnoticed until significant tissue damage and systemic absorption have occurred. Liquid phenol can penetrate the skin with an efficiency nearly equal to inhalation.[1]
-
Systemic Toxicity : Once absorbed through the skin or inhaled, phenol and its derivatives can affect the central nervous system, liver, and kidneys.[5] Deaths have been reported from exposures covering as little as 25% of the body surface area.[1]
-
Eye Damage : Contact can cause permanent eye injury and blindness.[1]
-
Acute Toxicity : These compounds are typically harmful if swallowed, in contact with skin, or if inhaled.[6][7]
Given these risks, we must treat 4-(2-Fluoroethoxy)phenol with extreme caution, implementing a robust safety protocol centered on the Hierarchy of Controls. While this guide focuses on Personal Protective Equipment (PPE), it is critical to remember that PPE is the last line of defense after engineering and administrative controls, such as working in a certified chemical fume hood, have been established.[1][5]
The PPE Protocol: A Task-Based Approach
Your selection of PPE must be tailored to the specific task and the associated risks of exposure, such as splashes, aerosolization, or direct contact.
PPE Selection Summary
| Task/Scenario | Minimum Required PPE | Recommended Upgrade for Increased Risk |
| Pre-Handling (Lab entry, area prep) | Safety glasses, lab coat, long pants, closed-toe shoes. | Not Applicable |
| Weighing Solid Compound | Double nitrile gloves, safety glasses, lab coat. | Chemical safety goggles if there is a risk of dust dispersal. |
| Preparing Solutions (Dilutions, transfers) | Double gloves (Nitrile inner, Neoprene/Butyl outer), chemical safety goggles, lab coat. | Face shield over goggles, chemically resistant apron over lab coat.[1][5][8] |
| Running Reactions/Work-up | Double gloves (Nitrile inner, Neoprene/Butyl outer), chemical safety goggles, lab coat. | Face shield over goggles, chemically resistant apron over lab coat.[1][5][8] |
| Small Spill Cleanup (<100 mL) | Heavy-duty gloves (Neoprene/Butyl), chemical safety goggles, lab coat. | Face shield, chemically resistant apron, and consider respiratory protection based on spill size and location.[9] |
Deep Dive: Causality Behind PPE Choices
Understanding why a specific piece of equipment is chosen is fundamental to building a strong safety culture.
Eye and Face Protection
Standard safety glasses protect from direct impacts but offer poor protection against chemical splashes.[5] When handling any volume of liquid 4-(2-Fluoroethoxy)phenol outside of a sealed system, you must upgrade to chemical safety goggles , which form a seal around the eyes.[9] For tasks with a high splash potential, such as transferring large volumes or working with reactions under pressure, a face shield must be worn in conjunction with goggles .[5][8]
Hand Protection: Your Primary Contact Barrier
Glove selection is arguably the most critical decision in your PPE protocol. Not all gloves are created equal.
-
The Fallacy of Single Nitrile Gloves : While standard nitrile gloves are common, they offer limited protection against many organic solvents and corrosive materials like phenols. They are suitable only for incidental contact with dilute solutions.[5]
-
The Double-Gloving Strategy : For handling 4-(2-Fluoroethoxy)phenol, a double-gloving system is mandatory. An inner exam-style nitrile glove provides a base layer of protection, while a thicker, more resistant outer glove is the primary barrier.
-
Outer Glove Material is Key : For concentrated solutions or extended handling, use utility-grade neoprene or butyl rubber gloves over your nitrile gloves.[1][5] These materials have demonstrated superior resistance to phenols. Always check the manufacturer's glove compatibility chart for breakthrough times. Change your outer glove immediately if you suspect any contact.
Body Protection
A standard, fully buttoned lab coat is the minimum requirement.[5][9] However, in situations where a splash to the body is likely, a butyl rubber or neoprene apron should be worn over the lab coat to provide an impermeable barrier.[1][5]
Respiratory Protection
All work with 4-(2-Fluoroethoxy)phenol, including weighing the solid and preparing solutions, must be performed inside a certified chemical fume hood.[4][6] This is the primary method of controlling inhalation exposure. Respiratory protection should not be necessary under these conditions. A respirator program is only considered if engineering controls are proven to be insufficient, which would require a comprehensive industrial hygiene assessment.[8]
Procedural & Logistical Plans
Pre-Operational Workflow
Waste Disposal Plan
All materials contaminated with 4-(2-Fluoroethoxy)phenol are considered hazardous waste.
-
Contaminated PPE : Used gloves, bench paper, and pipette tips must be collected in a dedicated, sealed hazardous waste bag or container within the fume hood.[8]
-
Chemical Waste : Unused material and solutions must be collected in a clearly labeled, sealed hazardous waste container. Never pour phenolic waste down the drain, as it is harmful to aquatic organisms.[3][8]
-
Disposal : All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office, following all local and national regulations.[8][10]
Emergency Response: Immediate Action Required
Due to the rapid absorption and systemic toxicity of phenols, time is critical in any exposure scenario.
-
Skin Exposure : Immediately flush the affected area with copious amounts of water while removing all contaminated clothing.[8] If available, your lab's first aid protocol may specify the use of polyethylene glycol 300 or 400 (PEG-300/400) to decontaminate the skin, as it can be more effective than water alone.[1] Call for emergency medical assistance immediately.
-
Eye Exposure : Flush eyes with water at an emergency eyewash station for at least 15-30 minutes, holding the eyelids open.[1][8] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing has stopped, begin artificial respiration.[5] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[10] Seek immediate medical attention.
For any exposure, ensure a copy of the relevant SDS (e.g., for phenol or a close analogue) accompanies the victim to the medical facility.[9]
References
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Phenol. Retrieved from [Link]
-
Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure. Retrieved from [Link]
-
The University of Queensland. (n.d.). Working Safely with Phenol Guideline. UQ Policy and Procedure Library. Retrieved from [Link]
-
University of Nebraska-Lincoln Environmental Health and Safety. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Retrieved from [Link]
-
The University of Arizona, Research Laboratory & Safety Services. (n.d.). Phenol SOP Template. Retrieved from [Link]
Sources
- 1. Appendix P - Phenol First Aid Guide and PPE [ehs.cornell.edu]
- 2. fishersci.com [fishersci.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. research.arizona.edu [research.arizona.edu]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. nj.gov [nj.gov]
- 9. policies.uq.edu.au [policies.uq.edu.au]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
